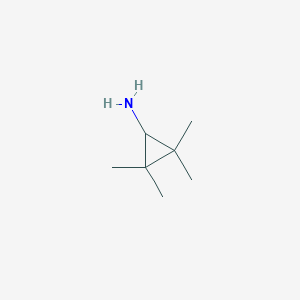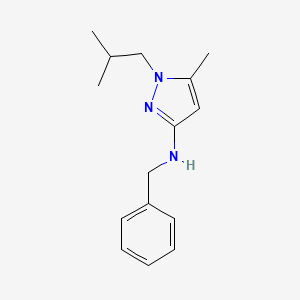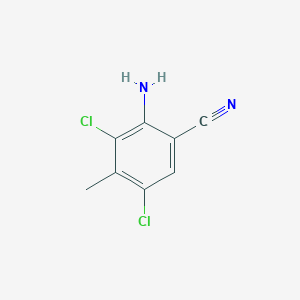![molecular formula C10H17ClN2O2 B11733561 2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride is a chemical compound with a complex structure that includes both amine and ether functional groups. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(2-phenoxyethoxy)ethan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced amine derivatives.
Applications De Recherche Scientifique
2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but contains an azido group instead of an amino group.
2-(2-(2-Aminoethoxy)ethoxy)ethan-1-ol: Similar structure but with an alcohol group instead of a phenoxy group.
Uniqueness
2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C10H17ClN2O2 |
|---|---|
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
2-[2-(2-aminoethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12;/h1-4H,5-8,11-12H2;1H |
Clé InChI |
PTZYJNUKHSUNOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCN)OCCN.Cl |
Solubilité |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11733478.png)

![(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733486.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)

![2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)

![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
